(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride
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Overview
Description
“(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride” is a chemical compound . Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Some hydrazine-coupled pyrazoles, which include this compound, have been successfully synthesized. Their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis of this compound has been reported by the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of this compound has been verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
This compound has been used in the synthesis of remarkable organic molecules. It has been used as a versatile synthetic building block in the synthesis of diverse heterocyclic scaffolds .Scientific Research Applications
Anti-Tobacco Mosaic Virus (TMV) Activity
The compound has been used in the synthesis of novel pyrazole amide derivatives, which have shown promising activity against the Tobacco Mosaic Virus (TMV) . These derivatives interfere with the formation of replication complexes, thus interfering with virus movement .
Large-Scale Synthesis
The compound can be synthesized on a large scale using a sulfone displacement approach . This method could be useful in industrial applications where large quantities of the compound are required .
Pharmacological Applications
Chromenopyrimidines, which can be synthesized using this compound, have many pharmacological and biological properties . They have been used as antipyretic, analgesic, antimicrobial, antibiofilm, anti-inflammatory, anticancer, and antitubercular agents .
Antileishmanial and Antimalarial Evaluation
The compound has been used in the synthesis of derivatives that have shown potent in vitro antipromastigote activity . This suggests potential applications in the treatment of leishmaniasis and malaria .
Molecular Docking Studies
The compound can be used in molecular docking studies to understand its interaction with target proteins . This can help in the design of new drugs with improved efficacy and reduced side effects .
Synthesis of Bioactive Substances
The compound is used in the synthesis of a number of bioactive substances with noteworthy biological properties . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, a category to which this compound belongs, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit significant antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It’s known that pyrazole derivatives can interfere with the life cycle of parasites such asLeishmania and Plasmodium , potentially affecting various biochemical pathways within these organisms.
Result of Action
Similar pyrazole derivatives have been shown to exhibit significant antileishmanial and antimalarial activities , suggesting that this compound may also have similar effects.
Safety and Hazards
properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-9-5(2-7)4(6)3-8-9;/h3H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZSEMRWKIEXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1184977-03-4 |
Source
|
Record name | (4-chloro-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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